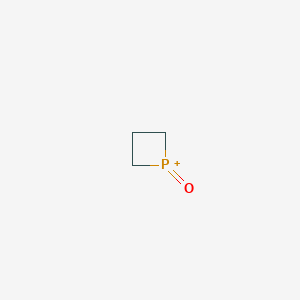

Phosphetane 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphetane 1-oxide is a four-membered organophosphorus heterocycle with the chemical formula C₃H₇PO. It is a derivative of phosphetane, where the phosphorus atom is bonded to an oxygen atom, forming a phosphine oxide. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphetane 1-oxide can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with alkenes in the presence of aluminum trichloride, followed by oxidation with water . Another method includes the alkylation and intramolecular cyclization of phosphines or phosphine oxides . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or distillation, to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphetane 1-oxide undergoes several types of chemical reactions, including:

Oxidation: Conversion to higher oxidation state compounds.

Reduction: Reduction to phosphines.

Substitution: Replacement of substituents on the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrosilanes for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state phosphorus compounds, while reduction reactions produce phosphines .

Scientific Research Applications

Catalytic Applications

1. Redox-Cycling Catalysts:

Phosphetane 1-oxide has been identified as an efficient catalyst for redox-cycling reactions. Specifically, it has been utilized in the catalytic Wittig reaction, which is pivotal for forming carbon-carbon double bonds. The compound facilitates the transformation of various substrates through its ability to undergo oxidation and reduction cycles effectively .

2. Deoxygenation Reactions:

Recent studies have demonstrated that this compound can serve as a general platform for deoxygenation reactions. For instance, it has been used in the reduction of nitroarene substrates to amines via C–N coupling reactions. The compound acts as an oxygen atom transfer agent, promoting reductive cyclization processes that yield valuable nitrogen-containing compounds .

3. Domino Reactions:

this compound also plays a significant role in domino reactions where multiple bond-forming processes occur in a single reaction sequence. These reactions are essential for synthesizing complex molecules efficiently and have been explored using phosphetane derivatives to achieve high selectivity and yield .

Case Study 1: Synthesis of Dihydroquinolines

A notable application of this compound was reported in the synthesis of 1,2-dihydroquinolines through g-umpolung–Wittig reactions. The bridged bicyclic phosphine oxide derived from phosphetane was shown to enhance reaction efficiency significantly compared to traditional phosphine oxides. This study highlighted the compound's ability to facilitate halide- and base-free conditions, resulting in high yields of the desired products .

Case Study 2: Antitubercular Activity

Another compelling application involved the synthesis of antitubercular compounds from dihydroquinoline derivatives produced using this compound as a catalyst. The transformations led to the formation of furanoquinolines known for their biological activity against tuberculosis, showcasing the compound's relevance in medicinal chemistry .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of phosphetane 1-oxide involves its ability to participate in various chemical reactions due to the presence of the phosphorus-oxygen bond. This bond can undergo cleavage and formation, allowing the compound to act as a catalyst or intermediate in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Phosphetane 1-oxide can be compared with other similar compounds, such as:

Phosphiranes: Three-membered phosphorus-containing rings.

Phospholes: Five-membered phosphorus-containing rings.

Phosphine oxides: Compounds with a phosphorus-oxygen double bond.

Uniqueness

This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other phosphorus-containing heterocycles .

List of Similar Compounds

- Phosphirane

- Phosphole

- Phosphine oxide

Biological Activity

Phosphetane 1-oxide, a compound characterized by its unique phosphorus-oxygen structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is represented by the molecular formula C3H6OP and possesses a distinctive cyclic structure that includes a phosphorus atom. Its chemical properties facilitate interactions with biological systems, making it a subject of interest for various pharmacological studies.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : Phosphetane derivatives have been shown to act as inhibitors of various enzymes, including topoisomerases, which play crucial roles in DNA replication and repair. This inhibition can disrupt cancer cell proliferation and induce apoptosis in malignant cells .

- Antiproliferative Effects : Studies have demonstrated that this compound derivatives exhibit significant antiproliferative activity against several cancer cell lines. For instance, compounds derived from phosphetane have been tested against human cancer cell lines, showing varying degrees of cytotoxicity .

In Vitro Studies

A comprehensive study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that certain derivatives displayed potent antiproliferative activity, with IC50 values in the low micromolar range against various cancer types. Notably, these compounds did not exhibit significant toxicity towards non-cancerous cells, suggesting a degree of selectivity that is desirable in anticancer drug development .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound Derivative A | HeLa (cervical cancer) | 5.2 | High |

| This compound Derivative B | MCF-7 (breast cancer) | 7.8 | Moderate |

| This compound Derivative C | MRC-5 (non-cancerous) | >50 | Low |

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound interacts with key cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it was found to modulate the expression of proteins associated with apoptosis, such as caspases and Bcl-2 family members .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Anticancer Agents : Given its antiproliferative effects and selectivity towards cancer cells, phosphetane derivatives are being explored as potential anticancer agents. Ongoing research aims to optimize these compounds for enhanced efficacy and reduced side effects.

- Pharmaceutical Formulations : The stability and solubility characteristics of this compound allow for its incorporation into various pharmaceutical formulations, potentially improving drug delivery systems .

Properties

Molecular Formula |

C3H6OP+ |

|---|---|

Molecular Weight |

89.05 g/mol |

IUPAC Name |

phosphetan-1-ium 1-oxide |

InChI |

InChI=1S/C3H6OP/c4-5-2-1-3-5/h1-3H2/q+1 |

InChI Key |

LFILZEHCCUHLPK-UHFFFAOYSA-N |

Canonical SMILES |

C1C[P+](=O)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.